![molecular formula C12H13BrN2O2 B2666373 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole CAS No. 695224-77-2](/img/structure/B2666373.png)
3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a bromofuran moiety, a cyclohexyl group, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the furan ring could potentially be reactive in substitution reactions. The 1,2,4-oxadiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis of 1,3,4-oxadiazole derivatives, including those related to 3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole, has been a focus of research due to their broad range of biological effects. These compounds exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular activities, making them valuable in the development of new therapeutic agents. For instance, derivatives have been prepared using acylhydrazide, reacted with various compounds to yield different 1,3,4-oxadiazole derivatives, showing remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antimicrobial and Antifungal Activities
Research has also focused on the molecular docking studies of substituted benzofuran and pyrazole derivatives, including oxadiazole derivatives, to investigate their binding interactions with DNA gyrase of Mycobacterium tuberculosis, a validated target for the development of novel therapeutics. These studies have shown that certain derivatives exhibit high binding energy and low inhibition constant values, indicating strong affinity to DNA GyrB protein, and suggesting potential for antimicrobial applications (Sanjeeva et al., 2021).
Antileishmanial and Antibacterial Activities
The synthesis and evaluation of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one have been studied for their antimicrobial activities, showing low effectiveness on bacterial species but high antileishmanial activity. This indicates the potential use of such compounds in the treatment of leishmaniasis, a disease caused by the Leishmania parasite (Ustabaş et al., 2020).
Therapeutic Potential and Drug Development
The therapeutic potential of oxadiazole or furadiazole-containing compounds has been highlighted, with 1,3,4-oxadiazoles being important synthons in drug development. These derivatives exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their incorporation into drug structures points to their significant role in the development of new therapeutic agents (Siwach & Verma, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-7-6-9(16-10)11-14-12(17-15-11)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCUBCXDKSTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-cyclohexyl-1,2,4-oxadiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.